molecular formula C17H16O3 B14735731 (2-Methoxy-1,2-diphenylethenyl) acetate CAS No. 6316-79-6

(2-Methoxy-1,2-diphenylethenyl) acetate

Cat. No.: B14735731
CAS No.: 6316-79-6
M. Wt: 268.31 g/mol
InChI Key: SUFJERYLHHUKHP-MSUUIHNZSA-N
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Description

(2-Methoxy-1,2-diphenylethenyl) acetate is an organic compound featuring a diphenylethenyl backbone substituted with a methoxy group and an acetate ester moiety. While direct data on this specific compound are absent in the provided evidence, its structure can be inferred from analogs. The diphenylethenyl group imparts rigidity and aromaticity, while the methoxy and ester functionalities enhance solubility and reactivity. Such esters are typically synthesized via acid-catalyzed esterification or nucleophilic substitution reactions involving alcohols and acylating agents. Potential applications include pharmaceutical intermediates or bioactive agents, given the antibacterial properties observed in structurally related compounds (e.g., sulfones and naphthoquinones) .

Properties

CAS No.

6316-79-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[(Z)-2-methoxy-1,2-diphenylethenyl] acetate

InChI

InChI=1S/C17H16O3/c1-13(18)20-17(15-11-7-4-8-12-15)16(19-2)14-9-5-3-6-10-14/h3-12H,1-2H3/b17-16-

InChI Key

SUFJERYLHHUKHP-MSUUIHNZSA-N

Isomeric SMILES

CC(=O)O/C(=C(/C1=CC=CC=C1)\OC)/C2=CC=CC=C2

Canonical SMILES

CC(=O)OC(=C(C1=CC=CC=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1,2-diphenylethenyl) acetate typically involves the reaction of 2-methoxy-1,2-diphenylethene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1,2-diphenylethenyl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2-Methoxy-1,2-diphenylethenyl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-1,2-diphenylethenyl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Source
(2-Methoxy-1,2-diphenylethenyl) acetate C17H16O3 (inferred) Methoxy, diphenylethenyl, ester Hypothesized ester reactivity; potential bioactivity (untested) Inferred
(E)-2-Methoxy-1,4-naphthoquinone-1-oxime (Z-4-2) C11H9NO3 Methoxy, quinone, oxime Antibacterial (B. cereus, MRSA, etc.)
2-Methoxyethyl acetate C5H10O3 Methoxy, ethyl ester Solvent; low toxicity
2,4-Dichlorophenoxy acetate C8H6Cl2O3 Chlorophenoxy, ester Herbicidal agent
2-Bromo-1,2-diphenylethenyl sulfoxide C19H15BrOS Bromo, diphenylethenyl, sulfoxide Antibacterial/fungicidal activity

Physicochemical Properties

  • Polarity: The acetate ester group in this compound increases hydrophilicity compared to non-esterified analogs like 2-Methoxy-1,2-diphenylethanone .
  • Stability : Methoxy groups enhance steric and electronic stability, as seen in Z-4-2, which retains activity under physiological conditions .

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